tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Overview
Description
Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: is a chemical compound belonging to the class of pyridopyrimidines
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace hydrogen atoms or other groups on the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in targeting specific biological pathways. Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases. Industry: Its derivatives are used in the production of advanced materials and chemical sensors.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They have been studied for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines can affect various biochemical pathways depending on their specific targets. For example, some pyrido[2,3-d]pyrimidines are known to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4), affecting cell proliferation and cell cycle regulation .
Result of Action
Pyrido[2,3-d]pyrimidines in general can have various effects depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of enzyme activity, which can lead to the modulation of cell signaling pathways and cellular processes . The compound’s ability to inhibit tyrosine kinases makes it a potential candidate for anticancer therapies, as these enzymes are often overactive in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By modulating this pathway, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular behavior. Additionally, the compound can interfere with the binding of ATP to these enzymes, further inhibiting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
Comparison with Similar Compounds
Tert-butyl 2-amino-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
7,8-Dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness: Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate stands out due to its specific structural features and potential applications. Its unique chemical properties make it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-4-5-9-10(15)7-13-8-14-9/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDJAYYNLGCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675421 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174007-44-3 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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